molecular formula C19H18ClN3O3 B7704789 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide

Cat. No. B7704789
M. Wt: 371.8 g/mol
InChI Key: HECQXOHYZJNOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide, commonly known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.

Scientific Research Applications

CPI-455 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. CPI-455 has been tested in different cancer cell lines, including breast cancer, lung cancer, and ovarian cancer, and has shown significant antitumor activity.

Mechanism of Action

CPI-455 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting BRD4, CPI-455 prevents the expression of genes that are essential for cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In addition, CPI-455 has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of CPI-455 is its high potency and selectivity for BRD4. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of BRD4 in cancer biology. However, one of the limitations of CPI-455 is its poor solubility, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for research on CPI-455. One area of interest is the development of new formulations that can improve the solubility and bioavailability of CPI-455. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CPI-455, which can help to identify patients who are most likely to benefit from the treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of CPI-455 in preclinical and clinical settings.
Conclusion:
In conclusion, CPI-455 is a promising candidate for the development of new cancer treatments. Its high potency and selectivity for BRD4 make it a useful tool for studying the role of BRD4 in cancer biology. However, further studies are needed to determine its long-term safety and efficacy, and to identify new formulations and biomarkers that can improve its clinical utility.

Synthesis Methods

CPI-455 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method of CPI-455 has been described in detail in several scientific publications, and it involves the use of different reagents and catalysts to obtain the final product.

properties

IUPAC Name

2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-10-6-4-8-14(16)19-22-18(23-26-19)13-7-3-5-9-15(13)20/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECQXOHYZJNOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.